

Synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate**, a key intermediate in the development of various pharmaceutical compounds. This document details the most direct and efficient synthetic methodology, including a step-by-step experimental protocol, quantitative data, and characterization details.

Overview and Synthetic Strategy

1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate is a disubstituted piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and an ethyl ester at the 3-position. Its structure makes it a valuable building block in medicinal chemistry.

The most common and efficient synthesis route is the N-benzyloxycarbonylation of ethyl piperidine-3-carboxylate, also known as ethyl nipecotate. This reaction involves the protection of the secondary amine of the piperidine ring with a Cbz group using benzyl chloroformate. This method is widely used due to its high efficiency and the stability of the Cbz group under various reaction conditions, while still allowing for straightforward deprotection when necessary.^{[1][2]}

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of **1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate**

Property	Value	Reference
CAS Number	310454-53-6	[3]
Molecular Formula	C ₁₆ H ₂₁ NO ₄	[3][4]
Molecular Weight	291.34 g/mol	[3][4]
Appearance	Colorless to yellow liquid (predicted)	
Purity	≥96%	[3]
Boiling Point	403.7 °C at 760 mmHg	[4]
Density	1.165 g/cm ³	[4]
Flash Point	198 °C	[4]
Storage Temperature	2-8 °C	[4]

Table 2: Reagent Quantities for Synthesis

Reagent	Molar Mass (g/mol)	Amount (mmol)	Mass/Volume
Ethyl piperidine-3-carboxylate	157.21	10.0	1.57 g
Benzyl chloroformate	170.59	11.0	1.88 g (1.57 mL)
Sodium Bicarbonate (NaHCO ₃)	84.01	20.0	1.68 g
Tetrahydrofuran (THF)	-	-	50 mL
Water (H ₂ O)	-	-	25 mL
Ethyl Acetate (EtOAc)	-	-	For extraction
Brine	-	-	For washing
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	-	-	For drying

Table 3: Predicted Spectroscopic Data for Product Characterization

Technique	Expected Data
¹ H NMR	Signals corresponding to the ethyl ester (triplet and quartet), benzyl group protons (aromatic and benzylic CH ₂), and piperidine ring protons.
¹³ C NMR	Carbonyl signals for the carbamate and ester, aromatic signals, benzylic carbon signal, and signals for the piperidine ring and ethyl group carbons.
Mass Spec (ESI-MS)	Predicted m/z for [M+H] ⁺ : 292.1543, [M+Na] ⁺ : 314.1363. [5]
IR Spectroscopy	Strong absorption bands for the C=O stretching of the carbamate and ester groups (around 1700-1750 cm ⁻¹), C-O stretching, and aromatic C-H stretching.

Experimental Protocol

The following protocol details the synthesis of **1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate** via N-benzoxycarbonylation.

Objective: To synthesize **1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate** from ethyl piperidine-3-carboxylate.

Materials:

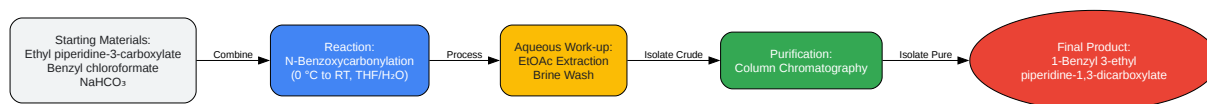
- Ethyl piperidine-3-carboxylate (1.57 g, 10.0 mmol)
- Benzyl chloroformate (1.57 mL, 11.0 mmol)
- Sodium Bicarbonate (1.68 g, 20.0 mmol)
- Tetrahydrofuran (THF), 50 mL
- Deionized Water, 25 mL
- Ethyl Acetate
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Sodium Sulfate
- Round-bottom flask (250 mL)
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve ethyl piperidine-3-carboxylate (1.57 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol) in a mixture of THF (50 mL) and water (25 mL).
- **Addition of Reagent:** Cool the mixture to 0 °C in an ice bath. While stirring vigorously, add benzyl chloroformate (1.57 mL, 11.0 mmol) dropwise over 15-20 minutes.
- **Reaction:** Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 12-16 hours.
- **Work-up:**
 - Transfer the reaction mixture to a separatory funnel.
 - Add 50 mL of ethyl acetate and shake well.
 - Separate the organic layer. Extract the aqueous layer with another 25 mL of ethyl acetate.
 - Combine the organic layers and wash with 50 mL of brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:**
 - Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by silica gel column chromatography. A typical eluent system for similar compounds is a mixture of ethyl acetate and hexane.
- **Characterization:** The purified product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity. A high yield (typically around 90% for this type of reaction) of a colorless to pale yellow oil is expected.

Mandatory Visualizations

Diagram 1: Synthesis Workflow



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Caption: Synthetic pathway for **1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate**.

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- To cite this document: BenchChem. [Synthesis of 1-Benzyl 3-ethyl piperidine-1,3-dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287136#synthesis-of-1-benzyl-3-ethyl-piperidine-1-3-dicarboxylate]

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